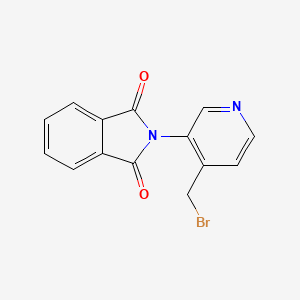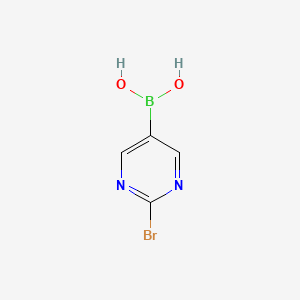![molecular formula C18H23NO4 B12275017 (R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)
(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-6-Benzyl 1-éthyl 6-azaspiro[2.5]octane-1,6-dicarboxylate est un composé organique complexe appartenant à la classe des composés azaspiro. Ces composés sont caractérisés par une structure spirocyclique, qui comprend un atome d'azote dans le système cyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-6-Benzyl 1-éthyl 6-azaspiro[2.5]octane-1,6-dicarboxylate implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une approche courante est la stratégie d'annulation, qui implique la formation du système cyclique spirocyclique par des réactions de cyclisation. Les conditions de réaction incluent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le tétrahydrofurane (THF) pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de synthèse. De plus, des techniques de purification telles que la chromatographie et la recristallisation sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
(R)-6-Benzyl 1-éthyl 6-azaspiro[2.5]octane-1,6-dicarboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure d'aluminium et de lithium.
Substitution : Les réactions de substitution nucléophile sont courantes, où les groupes benzyle ou éthyle peuvent être remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou autres électrophiles en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
(R)-6-Benzyl 1-éthyl 6-azaspiro[2.5]octane-1,6-dicarboxylate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du (R)-6-Benzyl 1-éthyl 6-azaspiro[2.5]octane-1,6-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'agoniste du récepteur du peptide-1 de type glucagon, il stimule la libération d'insuline, diminue les taux de glucose plasmatique, retarde la vidange gastrique, augmente la satiété et supprime l'apport alimentaire . Ces effets sont médiés par l'activation du récepteur et les voies de signalisation subséquentes.
Applications De Recherche Scientifique
®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating type 2 diabetes mellitus and obesity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets. For instance, as a glucagon-like peptide-1 receptor agonist, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, and suppresses food intake . These effects are mediated through the activation of the receptor and subsequent signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-tert-Butyl 1-éthyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
- 2-azaspiro[3.4]octane
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
Unicité
(R)-6-Benzyl 1-éthyl 6-azaspiro[2.5]octane-1,6-dicarboxylate est unique en raison de sa structure spirocyclique spécifique et de la présence de groupes benzyle et éthyle.
Propriétés
Formule moléculaire |
C18H23NO4 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
6-O-benzyl 2-O-ethyl (2R)-6-azaspiro[2.5]octane-2,6-dicarboxylate |
InChI |
InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3/t15-/m0/s1 |
Clé InChI |
HPESIWGAJLAFOB-HNNXBMFYSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12274937.png)
![1-[4-[2-(1,3-Benzodioxol-5-yl)ethylcarbamoyloxy]-3,3-dimethyl-2-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12274939.png)


![6-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12274957.png)
![N-[2-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12274965.png)
![4-[4-(Chloromethyl)piperidin-1-yl]pyridine](/img/structure/B12274968.png)


![Ethyl 2-(2-{[4-(4-chlorophenyl)phthalazin-1-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12274993.png)

![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)

![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12275014.png)
